molecular formula C7H7NO4S B13257150 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B13257150
M. Wt: 201.20 g/mol
InChI Key: SUAXFTVWSJDPOR-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a dioxolane ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both the thiazole and dioxolane rings imparts unique chemical properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by reaction with electrophiles . Another approach involves the use of metalation reagents such as t-butyllithium (t-BuLi) to achieve double lithiation at specific positions on the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable to the industrial production of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole ring is known to interact with various biological targets, which may contribute to the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is unique due to the combination of the thiazole and dioxolane rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C7H7NO4S/c9-6(10)5-8-4(3-13-5)7-11-1-2-12-7/h3,7H,1-2H2,(H,9,10)

InChI Key

SUAXFTVWSJDPOR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CSC(=N2)C(=O)O

Origin of Product

United States

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